
3-Methylpicolinamide
Vue d'ensemble
Description
3-Methylpicolinamide is a pyridine derivative . It is also known as N-tert-butyl-3-methylpicolinamide and is used as an intermediate in the synthesis of Loratadine .
Synthesis Analysis
The synthesis of 3-Methylpicolinamide and its derivatives has been a topic of interest in recent research. For instance, a study reported the design, synthesis, and evaluation of thienopyrimidine/N-methylpicolinamide derivatives for activities against three cancer cell lines . Another study highlighted an optimized route for preparing key intermediate 4- (4-amino-3-fluorophenoxy)- N -methylpicolinamide by O -alkylation, nitration, and reduction reactions .
Molecular Structure Analysis
The molecular formula of 3-Methylpicolinamide is C7H8N2O, with an average mass of 136.151 Da and a monoisotopic mass of 136.063660 Da . A study on 3-methyl picolinic acid, a related compound, used FT-IR and FT-Raman spectra to obtain the optimized geometry using density functional theory .
Applications De Recherche Scientifique
Antitumor Agents
A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines . Among them, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . The advanced kinase inhibitory assays showed that compound 6p could selectively inhibit Aurora-B kinase .
Aurora-B Kinase Inhibitor
The Aurora proteins, a small family of serine/threonine kinases, play distinct roles in the regulation of mitosis . They are known to be frequently overexpressed in a wide range of different human tumors, suggesting their potential role in tumorigenesis . Compound 6p, a derivative of N-methylpicolinamide, could selectively inhibit Aurora-B kinase .
Proteomics Research
3-Methylpicolinamide is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. The use of 3-Methylpicolinamide in this field indicates its potential role in protein analysis and identification .
Synthesis of Novel Derivatives
N-methylpicolinamide serves as a base structure for the synthesis of novel derivatives with potential antitumor properties . For instance, a novel series of 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated as potential antitumor agents .
Docking Study
In order to further investigate the interactions between compound 6p (a derivative of N-methylpicolinamide) and the Aurora-B kinase, a docking study was performed . This indicates the use of N-methylpicolinamide derivatives in computational biology and drug design .
Biochemical for Cancer Research
N-methylpicolinamide-4-thiol, a derivative of N-methylpicolinamide, exhibited moderate in vitro cytotoxicity against the human hepatocellular carcinoma cell line HepG2 . This suggests its potential use as a biochemical in cancer research .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methylpicolinamide has been identified to target the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in lipid metabolism and vesicle trafficking, playing a significant role in cellular processes such as signal transduction and membrane trafficking .
Mode of Action
The compound interacts with its target, Sec14p, by inhibiting its function . This inhibition is selective for fungal Sec14 lipid-transfer proteins, suggesting a potential role for 3-Methylpicolinamide in antifungal therapies .
Biochemical Pathways
The inhibition of Sec14p by 3-Methylpicolinamide affects the lipid metabolism and vesicle trafficking pathways within the cell . These pathways are crucial for the normal functioning of the cell, and their disruption can lead to various downstream effects, including potential antifungal activity .
Pharmacokinetics
Its molecular weight of 13615 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of 3-Methylpicolinamide’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p .
Propriétés
IUPAC Name |
3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOUQYUFHADEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586360 | |
| Record name | 3-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937648-82-3 | |
| Record name | 3-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-methylpicolinamide a desirable directing group for C-H arylation reactions compared to unsubstituted picolinamide?
A1: While both 3-methylpicolinamide and unsubstituted picolinamide can direct palladium-catalyzed C-H arylation reactions, research suggests that 3-methylpicolinamide can lead to improved outcomes in specific scenarios. For instance, in the arylation of certain acyclic amine scaffolds, using 3-methylpicolinamide as the directing group resulted in increased yields and selectivity compared to unsubstituted picolinamide. [] This enhancement in reactivity and selectivity is likely due to the methyl substituent influencing the interaction between the directing group and the palladium catalyst.
Q2: How does the choice of solvent impact the effectiveness of 3-methylpicolinamide in C-H arylation reactions?
A2: Research indicates that solvent selection plays a crucial role in the efficacy of 3-methylpicolinamide as a directing group. In particular, utilizing 3-methylpentan-3-ol as the solvent led to significantly improved yields in certain C-H arylation reactions with 3-methylpicolinamide compared to other solvents. [] This highlights the importance of considering solvent effects in optimizing reaction conditions for C-H arylation using this directing group.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


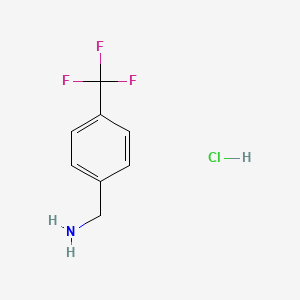
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
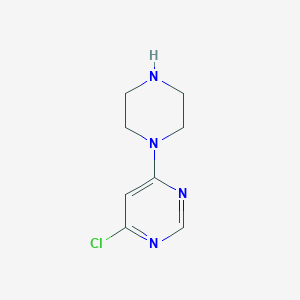
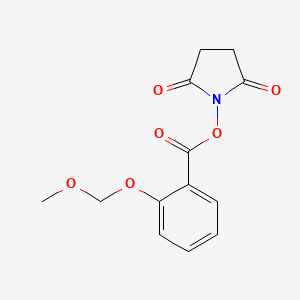
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
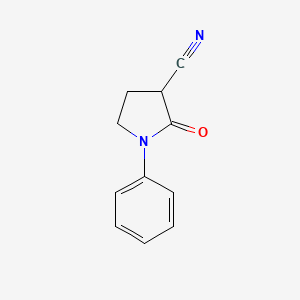

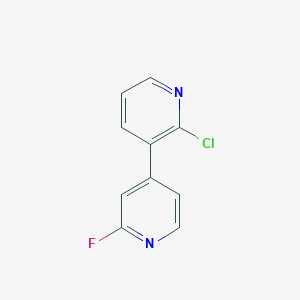

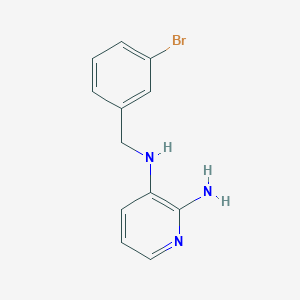


![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)